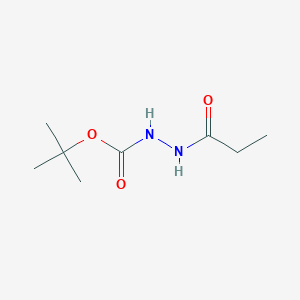
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in organic synthesis due to its unique reactivity and stability. It is commonly used as a reagent in various chemical reactions, particularly in the field of organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate typically involves the reaction of allyl acetate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by a palladium catalyst under mild conditions. The reaction proceeds via a borylation mechanism, where the boron atom in the dioxaborolane ring forms a bond with the allyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and rigorous purification techniques is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The allyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium or copper catalysts are often employed in substitution reactions, along with appropriate ligands and solvents.
Major Products Formed
Oxidation: Boronic acids, borate esters.
Reduction: Boron-containing alcohols, hydrocarbons.
Substitution: Functionalized allyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the synthesis of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate exerts its effects involves the formation of carbon-boron bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of these bonds through coordination with nucleophiles. This reactivity is harnessed in various catalytic processes, where the compound serves as a key intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate is unique due to its combination of an allyl group and a dioxaborolane ring. This structure imparts distinct reactivity, making it particularly useful in the synthesis of complex organic molecules. Its stability and ease of handling further enhance its utility in various applications.
Eigenschaften
Molekularformel |
C11H19BO4 |
|---|---|
Molekulargewicht |
226.08 g/mol |
IUPAC-Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl acetate |
InChI |
InChI=1S/C11H19BO4/c1-8(7-14-9(2)13)12-15-10(3,4)11(5,6)16-12/h1,7H2,2-6H3 |
InChI-Schlüssel |
NSZBEBUNNHWVJT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



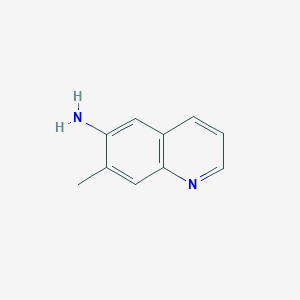
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
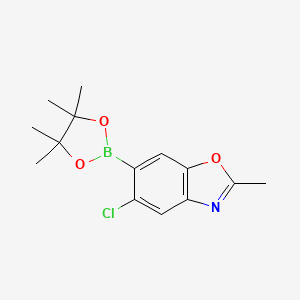

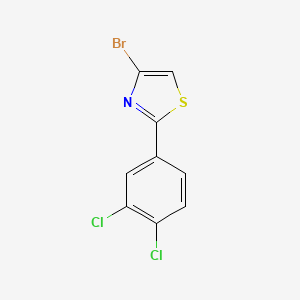

![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
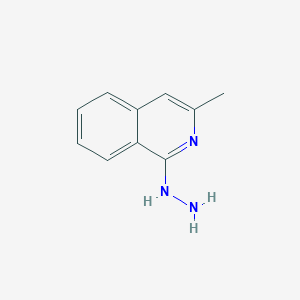

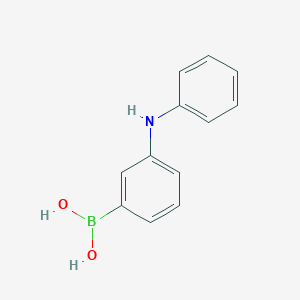
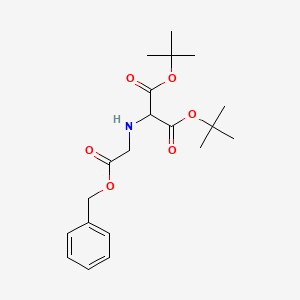
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
